4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190322-93-0
VCID: VC8216047
InChI: InChI=1S/C7H4BrFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
SMILES: C1=CNC2=C1C(=CC(=N2)F)Br
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1190322-93-0

Cat. No.: VC8216047

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine - 1190322-93-0

Specification

CAS No. 1190322-93-0
Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Standard InChI Key JCKUVYLNKNSBPY-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=CC(=N2)F)Br
Canonical SMILES C1=CNC2=C1C(=CC(=N2)F)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrrolo[2,3-b]pyridine system, where the pyrrole nitrogen is positioned at the 1H-site, and the pyridine nitrogen resides at the 3-position. Bromine and fluorine atoms occupy the 4- and 6-positions, respectively, imparting distinct electronic effects. The planar structure facilitates π-π stacking interactions, while the halogen atoms enhance electrophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H4BrFN2\text{C}_7\text{H}_4\text{BrFN}_2
Molecular Weight215.02 g/mol
IUPAC Name4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
SMILESC1=CNC2=C1C(=CC(=N2)F)Br
InChIKeyJCKUVYLNKNSBPY-UHFFFAOYSA-N

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectra predict deshielded protons adjacent to electronegative substituents, with 1H^1\text{H}-NMR signals near δ 8.2 ppm for the pyridine ring and δ 6.9 ppm for the pyrrole ring . Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, driven by the asymmetric halogen distribution.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step halogenation and cyclization reactions. A common route begins with 1H-pyrrolo[2,3-b]pyridine, which undergoes sequential fluorination and bromination.

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Fluorination at C6Selectfluor®, DMF, 80°C65%
2Bromination at C4NBS, AIBN, CCl4_4, reflux72%

Challenges include regioselectivity control, as competing reactions at C5 or C7 may occur . Microwave-assisted synthesis has reduced reaction times from 24 hours to 2 hours while maintaining yields >60%.

Reactivity Profile

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. The fluorine atom, being a poor leaving group, stabilizes the ring against nucleophilic substitution but enhances hydrogen-bonding interactions in biological targets .

Biological Activity and Mechanism

Table 3: Comparative FGFR Inhibition Data

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)FGFR3 IC50_{50} (nM)
4h7925
Erdafitinib1.22.53.0

Antiproliferative Effects

In breast cancer 4T1 cells, analog 4h reduced proliferation by 80% at 1 μM and induced apoptosis via caspase-3 activation . Migration and invasion assays revealed a 60% inhibition of metastasis at 500 nM, suggesting potential antimetastatic applications .

Applications in Drug Discovery

Kinase-Targeted Therapeutics

The compound’s scaffold is a promising starting point for FGFR-selective inhibitors. Structure-activity relationship (SAR) studies indicate that:

  • Bromine at C4 optimizes hydrophobic packing in the ATP-binding pocket.

  • Fluorine at C6 improves solubility and metabolic stability .

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